
3-Formyl-crotonic acid butyl ester
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Overview
Description
3-Formyl-crotonic acid butyl ester is an organic compound with the molecular formula C9H14O3. It is a derivative of crotonic acid, characterized by the presence of a formyl group at the third position and a butyl ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-crotonic acid butyl ester typically involves the reaction of crotonic acid derivatives with appropriate reagents. One common method includes the reaction of crotonaldehyde with butanol in the presence of an acid catalyst to form the butyl ester. The formyl group can be introduced through formylation reactions using reagents like formic acid or formyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes where crotonic acid is reacted with butanol in the presence of sulfuric acid as a catalyst. The formylation step can be optimized for higher yields using continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Formyl-crotonic acid butyl ester undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like ammonia or amines in the presence of a base.
Major Products Formed
Oxidation: 3-Carboxy-crotonic acid butyl ester.
Reduction: 3-Hydroxyl-crotonic acid butyl ester.
Substitution: Various substituted crotonic acid butyl esters depending on the nucleophile used
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₉H₁₄O₃
- Molecular Weight : 170.206 g/mol
- Key Functional Groups : Formyl group and crotonic acid moiety esterified with butanol.
Applications in Organic Synthesis
3-Formyl-crotonic acid butyl ester serves as a versatile intermediate in organic synthesis, allowing for the creation of more complex organic molecules. Its unique structure facilitates various chemical transformations, making it valuable in producing pharmacologically active compounds.
Key Applications:
- Intermediate in Pharmaceutical Development :
- Building Block for Other Organic Compounds :
- The compound can be utilized to create other esters and acids through condensation reactions, contributing to the development of new materials and pharmaceuticals .
Case Study 1: Synthesis of Acitretin
A significant application of this compound is its role in synthesizing acitretin. The process involves reacting this compound with specific phosphonium bromide derivatives to produce high-purity trans-isomers, which are crucial for pharmaceutical efficacy .
Case Study 2: Interaction Studies
Research into the interaction of this compound with biological molecules has been conducted to evaluate its potential therapeutic applications. Understanding these interactions is essential for assessing both its medicinal value and environmental impact .
Mechanism of Action
The mechanism of action of 3-Formyl-crotonic acid butyl ester involves its reactivity with various biological and chemical targets. The formyl group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce biologically active compounds. The ester group can undergo hydrolysis to release crotonic acid, which can interact with cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Crotonic acid: The parent compound, lacking the formyl and ester groups.
Isocrotonic acid: An isomer of crotonic acid with a different double bond configuration.
3-Butenoic acid: Another unsaturated carboxylic acid with a similar structure but different reactivity.
Uniqueness
3-Formyl-crotonic acid butyl ester is unique due to the presence of both a formyl group and a butyl ester group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in synthesis and research, distinguishing it from its simpler analogs .
Biological Activity
3-Formyl-crotonic acid butyl ester (CAS No. 108518-66-7) is a compound with potential biological activities that have garnered interest in various fields of research, including medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant studies.
- Molecular Formula : C₉H₁₄O₃
- Molecular Weight : 170.206 g/mol
- CAS Number : 108518-66-7
- Structure : The compound features a crotonic acid framework with a formyl group and a butyl ester moiety.
The biological activity of this compound is primarily attributed to its structural properties, which allow it to interact with various biological targets. The ester group may influence its solubility and permeability, while the formyl group can participate in nucleophilic reactions, potentially leading to the modulation of enzyme activities.
Antimicrobial Activity
Research indicates that derivatives of 3-formyl-crotonic acid exhibit antimicrobial properties. For instance, studies on related compounds have shown effectiveness against Helicobacter pylori, a bacterium associated with gastric ulcers and cancer. The structure-activity relationship suggests that modifications in the crotonic acid framework can enhance antimicrobial potency .
Urease Inhibition
Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. Inhibition of urease is a therapeutic target for treating infections caused by H. pylori. Some derivatives of 3-formyl-crotonic acid have shown promising urease inhibitory activity, suggesting that this compound could be explored further for its potential to manage such infections .
Case Studies
- Study on Antimicrobial Activity :
- Cytotoxicity Assessment :
Data Table: Biological Activity Overview
Properties
Molecular Formula |
C9H14O3 |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
butyl (Z)-3-methyl-4-oxobut-2-enoate |
InChI |
InChI=1S/C9H14O3/c1-3-4-5-12-9(11)6-8(2)7-10/h6-7H,3-5H2,1-2H3/b8-6- |
InChI Key |
ZIJOSLUFMCXNHW-VURMDHGXSA-N |
Isomeric SMILES |
CCCCOC(=O)/C=C(/C)\C=O |
Canonical SMILES |
CCCCOC(=O)C=C(C)C=O |
Origin of Product |
United States |
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